![molecular formula C10H7FN4O3 B4137581 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine](/img/structure/B4137581.png)
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine
Overview
Description
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties that make it an ideal candidate for various research studies.
Scientific Research Applications
6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine has several potential applications in scientific research. This compound is known for its ability to inhibit the activity of certain protein kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these protein kinases has been implicated in the development and progression of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Therefore, 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine has the potential to be used as a tool compound for studying the role of protein kinases in disease development and as a potential therapeutic agent for the treatment of these diseases.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of downstream signaling pathways. The specific protein kinases that are inhibited by this compound include JAK2, FLT3, and RET, which are implicated in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine are dependent on the specific protein kinases that are inhibited by this compound. Inhibition of JAK2, for example, has been shown to reduce the production of inflammatory cytokines, while inhibition of FLT3 and RET has been implicated in the treatment of certain types of cancer. Therefore, the effects of this compound on biochemical and physiological processes are highly dependent on the specific disease or condition being studied.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is its specificity for certain protein kinases. This specificity allows for the selective inhibition of these enzymes, reducing the potential for off-target effects. Additionally, this compound has been shown to have good cell permeability, allowing for easy delivery to target cells. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine. One potential direction is the development of analogs of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the specific signaling pathways that are affected by the inhibition of JAK2, FLT3, and RET by this compound. Finally, the potential therapeutic applications of this compound in the treatment of various diseases should be further explored through preclinical and clinical studies.
Conclusion:
In conclusion, 6-(2-fluorophenoxy)-5-nitro-4-pyrimidinamine is a compound with unique properties that make it an ideal candidate for various research studies. The synthesis of this compound is a challenging process that requires expertise in organic chemistry. This compound has several potential scientific research applications, including the inhibition of protein kinases implicated in the development of various diseases. The mechanism of action of this compound involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. The biochemical and physiological effects of this compound are highly dependent on the specific protein kinases that are inhibited. This compound has several advantages and limitations for lab experiments, including its specificity for certain protein kinases and its low solubility in aqueous solutions. Finally, there are several future directions for research on this compound, including the development of analogs with improved solubility and potency and the exploration of its potential therapeutic applications in the treatment of various diseases.
properties
IUPAC Name |
6-(2-fluorophenoxy)-5-nitropyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O3/c11-6-3-1-2-4-7(6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSVZZKDEGCQMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=NC(=C2[N+](=O)[O-])N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794339 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2-Fluorophenoxy)-5-nitropyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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